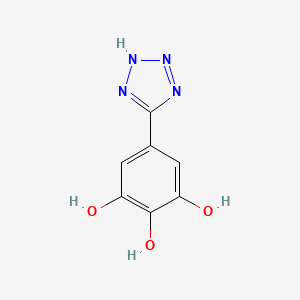![molecular formula C20H28N2O B6054640 1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B6054640.png)
1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a tandem Prins/pinacol reaction, where an aldehyde reacts with a homoallyl alcohol in the presence of a Lewis acid catalyst.
Introduction of the phenylethyl group: This step involves the alkylation of the spirocyclic intermediate with a phenylethyl halide under basic conditions.
Formation of the butenone moiety:
Chemical Reactions Analysis
1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one has several scientific research applications:
Biological Research: It is used in studies related to inflammation and cell death pathways, providing insights into the mechanisms of diseases such as cancer and neurodegenerative disorders.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one involves the inhibition of RIPK1 kinase activity. By blocking the activation of the necroptosis pathway, the compound prevents cell death and inflammation, making it a potential therapeutic agent for various inflammatory diseases . The molecular targets include the kinase domain of RIPK1, and the pathways involved are primarily related to cell survival and death signaling .
Comparison with Similar Compounds
1-[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one can be compared with other spirocyclic compounds such as:
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This compound also features a spirocyclic structure but differs in the presence of an oxygen atom in the ring.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds are studied for their kinase inhibitory activities and have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and its potential as a selective RIPK1 inhibitor, which distinguishes it from other related compounds .
Properties
IUPAC Name |
1-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-2-7-19(23)22-15-12-20(17-22)11-6-13-21(16-20)14-10-18-8-4-3-5-9-18/h2-5,8-9H,1,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXWPKYNPKSMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-phenyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054557.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6054563.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)
![3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B6054591.png)

![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6054599.png)
![Methyl 6-methyl-2-{[(8-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6054600.png)
![1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3-methoxypiperidine](/img/structure/B6054607.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime](/img/structure/B6054625.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine](/img/structure/B6054633.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![N-{4-[2-(4-bromophenoxy)acetamido]-2-methoxyphenyl}furan-2-carboxamide](/img/structure/B6054646.png)
